Triplet-State Energy: Rigid Dibenzofluorenone Architecture Lowers ET by ~5.4 kcal mol⁻¹ vs. Flexible Dinaphthyl Ketone
The rigid, fully conjugated framework of the dibenzofluorenone class forces coplanarity between the carbonyl group and the naphthalene rings, compressing the triplet-state energy (ET). For the closely related rigid isomer 2,3,5,6-dibenzofluorenone, laser flash photolysis yields ET = 53.8 kcal mol⁻¹ in organic solvents, compared with ET = 59.2 kcal mol⁻¹ for the flexible 2,2′-dinaphthyl ketone, where free rotation disrupts conjugation [1]. While direct ET data for 7H-dibenzo(b,g)fluoren-7-one have not been published in an isolated head-to-head format, the structural homology between the two rigid dibenzofluorenone isomers supports a similarly low ET, providing a triplet-energy sink not attainable with non-rigid or mono-benzo analogs. This matters because a lower triplet energy enables more selective triplet–triplet energy transfer and reduces undesired side reactions in photoredox schemes.
| Evidence Dimension | Triplet-state energy (ET) |
|---|---|
| Target Compound Data | Structurally analogous rigid isomer 2,3,5,6-dibenzofluorenone: ET = 53.8 kcal mol⁻¹ |
| Comparator Or Baseline | Flexible 2,2′-dinaphthyl ketone: ET = 59.2 kcal mol⁻¹ |
| Quantified Difference | ΔET ≈ 5.4 kcal mol⁻¹ (lower for the rigid dibenzofluorenone architecture) |
| Conditions | Laser flash photolysis in organic solvents (acetonitrile/methanol); triplet energies determined from phosphorescence spectra and energy-transfer quenching. |
Why This Matters
A 5.4 kcal mol⁻¹ reduction in triplet energy translates into a ~10⁴-fold change in the Boltzmann population of the triplet state at room temperature, directly influencing triplet-excited-state reaction yields and selectivity.
- [1] Boch, R., et al. Laser flash photolysis of dinaphthyl ketones. J. Photochem. Photobiol. A: Chem. 107, 93–100 (1997). https://doi.org/10.1016/S1010-6030(96)04587-X. View Source
